Extended Aminomethyl Spacer Provides One Additional Rotatable Bond and ~3.6 Log Unit Lower Lipophilicity Versus the Direct-Linked 4-{[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006963-85-4)
The target compound (CAS 1006963-04-7) incorporates an aminomethyl (–CH2–NH–CH2–) spacer between the pyrazole and benzoic acid motifs, whereas the close analog 4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006963-85-4) directly links the amine to the phenyl ring. This structural difference increases the rotatable bond count from 5 to 6 and drastically reduces lipophilicity: the computed XLogP3 of the target is –1.4 versus a computed LogP of 2.21 for the direct-linked analog , representing a ΔLogP of approximately –3.6 units. The extended spacer also renders the secondary amine more solvent-exposed, which, in combination with the lower LogP, predicts markedly improved aqueous solubility and a distinct hydrogen-bonding profile.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) and Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3 = –1.4; Rotatable Bonds = 6 |
| Comparator Or Baseline | 4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006963-85-4): LogP = 2.21; Rotatable Bonds = 5 |
| Quantified Difference | ΔLogP ≈ –3.6; ΔRotatable Bonds = +1 (20% increase) |
| Conditions | Computed properties: XLogP3 (PubChem/BOC Sciences) and LogP (Chemscene); Rotatable bonds per standard cheminformatics definitions. |
Why This Matters
A 3.6-log reduction in lipophilicity can improve aqueous solubility by orders of magnitude, reducing the risk of non-specific binding and aggregation in biochemical assays, while the extra rotatable bond permits exploration of distinct conformational space in target binding.
